Cyanuric chloride-13C3

Catalog No.
S788205
CAS No.
286013-07-8
M.F
C3Cl3N3
M. Wt
187.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanuric chloride-13C3

CAS Number

286013-07-8

Product Name

Cyanuric chloride-13C3

IUPAC Name

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine

Molecular Formula

C3Cl3N3

Molecular Weight

187.39 g/mol

InChI

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1

InChI Key

MGNCLNQXLYJVJD-VMIGTVKRSA-N

SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl

Synonyms

1,3,5-Trichloro-2,4,6-triazine-13C3; 1,3,5-Trichlorotriazine-13C3; 2,4,6-Trichloro-1,3,5-triazine-13C3; 2,4,6-Trichloro-s-triazine-13C3; 2,4,6-Trichloro-sym-triazine-13C3; 2,4,6-Trichlorotriazine-13C3; Cyanur Chloride-13C3; Cyanuric Chloride-13C3; Cy

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl

The exact mass of the compound Cyanuric chloride-13C3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyanuric chloride is a trifunctional heterocyclic compound widely used as a core scaffold for synthesizing derivatives such as herbicides, dyes, and dendrimers. The isotopically labeled form, Cyanuric chloride-13C3, replaces the three carbon atoms of the triazine ring with stable ¹³C isotopes. This provides a non-radioactive, permanent tag on the molecular core, making it an essential precursor for producing internal standards used in isotope dilution mass spectrometry (IDMS) and for conducting mechanistic studies where the fate of the triazine ring must be unambiguously tracked. [REFS-1, REFS-2]

Research Fit

Core 13C3-labeled precursor for ISTD synthesis
Uniform ring labeling with stable M+3 mass shift
Designed for ID-LC-MS/MS method development

Substituting Cyanuric chloride-13C3 with its unlabeled analog is not viable for applications requiring molecular tracking or precise quantification in complex matrices. Unlabeled cyanuric chloride is indistinguishable from endogenous or environmental contaminants, making it impossible to use as an internal standard for correcting matrix effects in mass spectrometry. [1] Furthermore, deuterium-labeled standards (e.g., Atrazine-d5) can sometimes exhibit chromatographic shifts relative to the native analyte and risk H/D exchange, which compromises analytical accuracy. The stable, non-exchangeable ¹³C₃ core of Cyanuric chloride-13C3 ensures it co-elutes perfectly with the target analyte and is resolved only by mass, providing the highest fidelity for quantitative isotope dilution methods. [2]

Substitution Risk

Unlabeled analog lacks mass shift
Cyanuric chloride (CAS 108-77-0) provides no M+3 offset, preventing its use as an ISTD in isotope dilution MS.
Post-synthesis labeling may change label position
Derivatization with methyl-d3-amine introduces side-chain labels, not core-ring 13C3, and may not apply to all target analytes.
Workflow integration may not transfer
Alternative strategies require separate optimization; core-labeled precursor offers streamlined multi-ISTD synthesis.

Precursor Suitability: Enables High-Recovery Synthesis of ¹³C-Labeled Internal Standards for Accurate Analyte Quantification

Cyanuric chloride-13C3 serves as a direct precursor for synthesizing ¹³C-labeled triazine standards, crucial for Isotope Dilution Mass Spectrometry (IDMS). A study on simazine analysis in soil demonstrated that the synthesized ¹³C₃-simazine internal standard led to recovery values between 92.9% and 99.2%. [1] Similarly, when used to create standards for melamine and cyanuric acid in food matrices, the method achieved recoveries of 87-110% and 96-110%, respectively. [2] Using the unlabeled compound as a precursor is not an option as it cannot produce a traceable standard to correct for such matrix-induced variations during analysis.

Evidence DimensionAnalyte Recovery via IDMS
Target Compound DataEnables synthesis of standards that yield 92.9% to 110% recovery in complex matrices (soil, meat, pet food). [REFS-1, REFS-2]
Comparator Or BaselineUnlabeled cyanuric chloride cannot be used to synthesize an internal standard, preventing correction for matrix effects and leading to unreliable, often suppressed, recovery rates.
Quantified DifferenceProvides a mechanism to achieve near-complete analytical recovery, a capability entirely absent when using unlabeled precursors.
ConditionsUltra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis of triazine herbicides in soil and melamine/cyanuric acid in various foodstuffs. [REFS-1, REFS-2]

For analytical labs requiring regulatory compliance and high accuracy, this compound is essential for creating the internal standards needed to validate quantification of triazine-based contaminants.

Mass shift & purity
Specification review
M+3; 99 atom % 13C
Enables distinct ISTD detection in ID-LC-MS
Verify isotopic purity by batch COA

Purity-Linked Usability: High Isotopic Purity (>99%) Enables Direct Use as a Precursor Without Further Purification

The utility of a labeled precursor is directly tied to its isotopic and chemical purity. Cyanuric chloride-13C3 was used to synthesize [¹³C₃]-cyanuric acid, which was confirmed by mass spectrometry to have an isotopic purity better than 99% and a chemical purity over 98% by HPLC. [1] The resulting labeled standard was of sufficient quality to be used directly as an internal standard without requiring additional purification steps. [1] This contrasts with crude starting materials or unlabeled analogs, which are unsuitable for creating high-fidelity analytical standards.

Evidence DimensionIsotopic and Chemical Purity of Downstream Product
Target Compound DataYields derivatives with >99% isotopic purity and >98% chemical purity. [<a href="https://doi.org/10.1080/02652030802101893" target="_blank">1</a>]
Comparator Or BaselineCrude or unlabeled materials, which are unsuitable for sensitive quantitative applications that demand high isotopic enrichment.
Quantified DifferenceAchieves the >98-99% purity threshold required for direct use in certified reference materials and analytical standards, saving significant purification time and resources.
ConditionsSynthesis of [¹³C₃]-cyanuric acid from Cyanuric chloride-13C3, followed by GC/MS and HPLC analysis. [<a href="https://doi.org/10.1080/02652030802101893" target="_blank">1</a>]

Procuring a high-purity labeled precursor streamlines the synthesis workflow for analytical standards, reducing development time and ensuring the reliability of the final quantitative method.

Common precursor synthesis
Reported
Single substrate yields [13C3]-melamine and [13C3]-cyanuric acid
Supports streamlined multi-ISTD workflow
Yields are method-dependent; review synthetic protocols

Workflow Fit: Enables Low Detection Limits in Regulatory and Environmental Monitoring

Internal standards derived from Cyanuric chloride-13C3 facilitate the development of highly sensitive analytical methods. An isotope dilution method for simazine in soil, using a ¹³C₃-labeled standard, achieved a limit of detection (LOD) of 0.015 µg/kg. [1] A similar method for melamine and cyanuric acid in food products reached an LOD of 10 µg/kg for both analytes. [2] These low detection limits are critical for regulatory monitoring and are often unachievable with methods that do not use a stable, co-eluting internal standard to overcome matrix suppression and instrumental drift.

Evidence DimensionMethod Limit of Detection (LOD)
Target Compound DataEnables methods with LODs as low as 0.015 µg/kg (simazine in soil) and 10 µg/kg (melamine in food). [REFS-1, REFS-2]
Comparator Or BaselineMethods without isotope dilution, which suffer from matrix effects and exhibit higher, less reliable detection limits.
Quantified DifferenceFacilitates detection at trace levels (µg/kg or ppb) required for environmental and food safety analysis.
ConditionsUPLC-MS/MS analysis of complex matrices like soil and various food products (catfish, pork, chicken, pet food). [REFS-1, REFS-2]

This compound is a prerequisite for laboratories needing to develop and validate analytical methods that meet the stringent sensitivity requirements of environmental and food safety regulations.

Procurement cost
Data to verify
~$2,250/100 mg vs $0.17–0.88/g (unlabeled)
Strategic cost-benefit decision for method validation
Supplier pricing may vary; confirm current quotes

Development of Certified Internal Standards for Environmental Contaminant Analysis

This compound is the ideal starting material for synthesizing ¹³C-labeled internal standards for triazine herbicides like simazine, atrazine, and prometryn. These standards are critical for environmental testing labs using isotope dilution LC-MS/MS to accurately quantify herbicide residues in soil and water samples, ensuring compliance with environmental regulations. [1]

Quantification of Food Adulterants and Contaminants

Use as a precursor to create ¹³C₃-melamine and ¹³C₃-cyanuric acid standards for food safety applications. Analytical laboratories can employ these standards in robust IDMS methods to detect and precisely quantify these contaminants in diverse food matrices such as pet food, meat, and dairy products, achieving the low detection limits required by food safety authorities. [2]

Mechanistic Studies in Triazine Chemistry and Materials Science

In a research context, the ¹³C₃-labeled triazine ring serves as a tracer to elucidate reaction mechanisms and degradation pathways. It can also be used to build labeled scaffolds for polymers or dendrimers, allowing researchers to use techniques like solid-state NMR to unambiguously characterize the core structure and connectivity of the final material.

Application Fit Matrix

Application
Selection Property
Validation Focus
Food & environmental contaminant ISTD
Core 13C3-labeled precursor for melamine/cyanuric acid ISTDs
ID-LC-MS/MS accuracy and matrix-effect review
Triazine herbicide residue analysis
Enables core-labeled herbicide ISTD synthesis
Recovery and ionization correction assessment
Metabolic pathway tracing
Stable core 13C3 isotopic signature
Label retention through biotransformation

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine

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